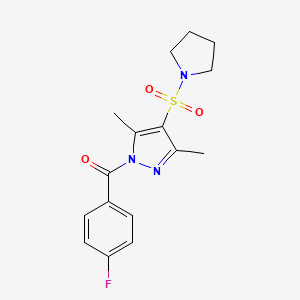
1-(4-fluorobenzoyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluorobenzoyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole (PFPS) is an organic compound with a wide range of applications in scientific research. It is a pyrazole derivative with a fluorobenzoyl group as the substituent at the 1-position and a pyrrolidine-1-sulfonyl group at the 4-position. It is a white crystalline solid, soluble in organic solvents such as dimethylformamide, ethyl acetate, and acetonitrile.
Mecanismo De Acción
1-(4-fluorobenzoyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole acts as a ligand for metal-catalyzed reactions. It binds to the metal center and facilitates the formation of a new bond between two molecules. This new bond is formed by the donation of electrons from the ligand to the metal center, which acts as an electron acceptor. This electron donation-acceptor process is known as a Lewis acid-base reaction.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells, reduce inflammation, and act as an antioxidant. It has also been found to have anti-bacterial and anti-viral properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 1-(4-fluorobenzoyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole in laboratory experiments has several advantages. It is relatively easy to synthesize, and it is stable and non-toxic. Additionally, it is soluble in a variety of organic solvents, which makes it suitable for a wide range of reactions. However, there are some limitations to its use. It is not very soluble in water, which limits its use in aqueous reactions. Additionally, it is not very stable in the presence of strong acids or bases, which can cause its decomposition.
Direcciones Futuras
There are a number of potential future directions for the use of 1-(4-fluorobenzoyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole in scientific research. One potential application is in the synthesis of new compounds with novel biological activities. Additionally, this compound could be used in the development of new catalysts for organic synthesis. It could also be used in the development of new drug delivery systems, such as nanoparticles. Finally, this compound could be used in the synthesis of materials with new optical, electrical, and magnetic properties.
Métodos De Síntesis
1-(4-fluorobenzoyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole can be synthesized by a multi-step reaction sequence. The first step involves the condensation of 4-fluorobenzaldehyde with 2-methyl-5-nitropyrrole to give 2-methyl-5-nitro-4-fluoropyrrole. This intermediate is then reacted with 1-bromo-3,5-dimethylpyrrole to form the desired this compound.
Aplicaciones Científicas De Investigación
1-(4-fluorobenzoyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole is used in scientific research as a ligand for metal-catalyzed reactions. It has been used in the synthesis of various organic compounds, including peptides, peptidomimetics, and macrocyclic compounds. It has also been used in the synthesis of polycyclic aromatic hydrocarbons and heterocyclic compounds.
Propiedades
IUPAC Name |
(3,5-dimethyl-4-pyrrolidin-1-ylsulfonylpyrazol-1-yl)-(4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3S/c1-11-15(24(22,23)19-9-3-4-10-19)12(2)20(18-11)16(21)13-5-7-14(17)8-6-13/h5-8H,3-4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWLGKRZIGMQLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC=C(C=C2)F)C)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide](/img/structure/B6562470.png)
![N'-(2-fluorophenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide](/img/structure/B6562477.png)
![N'-(3-fluoro-4-methylphenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide](/img/structure/B6562478.png)
![N'-(3-chloro-4-methoxyphenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide](/img/structure/B6562485.png)
![N-ethyl-N'-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide](/img/structure/B6562491.png)
![N-cyclopropyl-N'-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide](/img/structure/B6562498.png)
![N'-(2-chlorophenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide](/img/structure/B6562500.png)
![N'-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-N-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B6562504.png)
![2-(4-tert-butylphenoxy)-1-{3,5-dimethyl-4-[(4-methylpiperidin-1-yl)sulfonyl]-1H-pyrazol-1-yl}ethan-1-one](/img/structure/B6562506.png)
![1-[4-(azepane-1-sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl]-2-(4-tert-butylphenoxy)ethan-1-one](/img/structure/B6562507.png)
![1-{3,5-dimethyl-4-[(4-methylpiperidin-1-yl)sulfonyl]-1H-pyrazol-1-yl}-2-(4-fluorophenoxy)ethan-1-one](/img/structure/B6562513.png)
![1-{[1-(4-tert-butylbenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine](/img/structure/B6562532.png)
![1-{[1-(4-tert-butylbenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane](/img/structure/B6562538.png)
![1-{[1-(3,4-dimethoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane](/img/structure/B6562544.png)
